2-Chloro-1,3-benzoxazole-5-carbonitrile
Overview
Description
2-Chloro-1,3-benzoxazole-5-carbonitrile is a chemical compound with the molecular formula C8H3ClN2O and a molecular weight of 178.575 . It is used in research .
Synthesis Analysis
Benzoxazole derivatives can be synthesized using 2-aminophenol as a precursor . In one method, 2-(chloromethyl)-1H-benzo[d]imidazole was synthesized by the reaction of ortho phenylenediamine, chloroacetic acid, and hydrochloric acid . Another method involved the synthesis of 2-(2-naphthylamino)benzoxazole via reaction with 2-amino-1-naphthalenesulfonic acid .Molecular Structure Analysis
The molecular structure of 2-Chloro-1,3-benzoxazole-5-carbonitrile consists of a benzoxazole ring with a chlorine atom and a carbonitrile group attached .Chemical Reactions Analysis
Benzoxazole derivatives have been synthesized via different pathways, including reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .Scientific Research Applications
Antifungal Activity
The compound 1,3-Benzoxazole-4-carbonitrile, a closely related derivative, demonstrates significant potential as an antifungal agent. It inhibits the growth of various Candida species, indicating its utility in developing new antifungal drugs. The specific structure of 1,3-benzoxazole-4-carbonitrile was identified as a superior scaffold for antifungal activity compared to other derivatives, highlighting its importance in drug discovery for fungal infections (Kuroyanagi et al., 2010).
Synthetic Applications
The conversion of related chlorinated benzoxazole derivatives through cyclisation and other reactions showcases the versatility of these compounds in organic synthesis. For example, thermolysis and treatment with various reagents lead to different benzoxazole derivatives, indicating the potential for creating a wide range of compounds for various applications, including material science and medicinal chemistry (Kalogirou et al., 2015).
Precursor for Polybenzoxazole
Compounds related to 2-Chloro-1,3-benzoxazole-5-carbonitrile serve as precursors for polybenzoxazole, a class of high-performance polymers. The reaction of chlorinated benzoxazole derivatives with amino phenol, followed by thermal cyclization, allows for the synthesis of polybenzoxazole. This process demonstrates the importance of such compounds in the development of advanced materials with potential applications in aerospace, electronics, and other high-tech industries (Kim & Lee, 2001).
Safety And Hazards
properties
IUPAC Name |
2-chloro-1,3-benzoxazole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClN2O/c9-8-11-6-3-5(4-10)1-2-7(6)12-8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXCZHJSELQADZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)N=C(O2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001296052 | |
Record name | 2-Chloro-5-benzoxazolecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001296052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1,3-benzoxazole-5-carbonitrile | |
CAS RN |
114997-92-1 | |
Record name | 2-Chloro-5-benzoxazolecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114997-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-benzoxazolecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001296052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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